

Application Notes and Protocols: VUF8430 in Inflammation Research

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Compound of Interest

Compound Name: VUF8504

Cat. No.: B1249608

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A Note on Nomenclature: Initial searches for "**VUF8504**" did not yield specific results. However, the scientific literature contains extensive information on "VUF8430," a potent histamine H4 receptor agonist with relevance to inflammation research. It is highly probable that "**VUF8504**" was a typographical error. This document will focus on the application of VUF8430.

Introduction:

VUF8430, also known as S-(2-guanidylethyl)-isothiourea, is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R).[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, making it a key target in the study of inflammatory and immune responses.[2] Activation of H4R is implicated in a variety of inflammatory processes, including chemotaxis and the modulation of cytokine and chemokine production.[2] VUF8430 serves as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the H4 receptor in inflammatory diseases such as allergies, asthma, and autoimmune disorders.[3][4][5]

Mechanism of Action

VUF8430 acts as a full agonist at the human histamine H4 receptor.[3][6] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the G α i/o subunit. Upon agonist binding, the activated G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also leads to intracellular calcium mobilization and can initiate the mitogen-activated protein kinase (MAPK) cascade.[4][7] These

signaling events trigger various cellular responses, most notably the chemotaxis of immune cells to sites of inflammation.[3][4]

Data Presentation

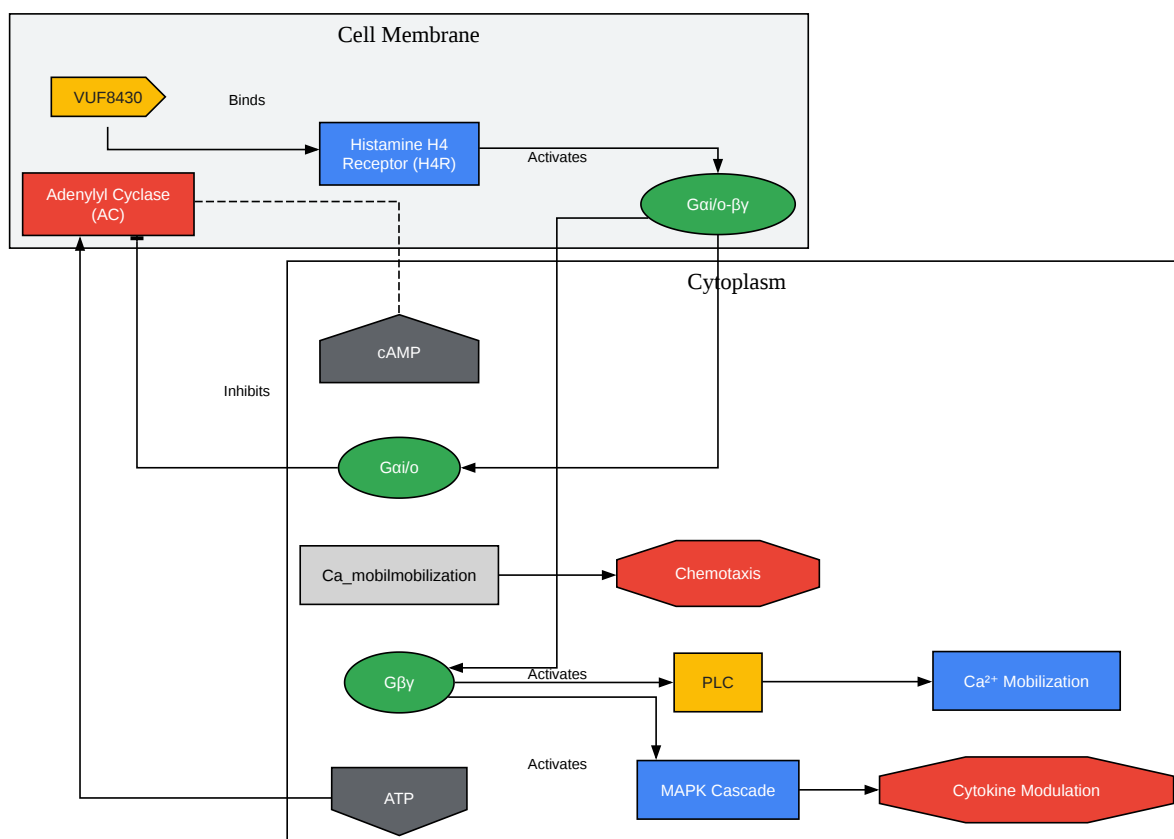
Table 1: Receptor Binding Affinity and Selectivity of VUF8430

Receptor Subtype	Ligand	Organism	Assay Type	Affinity (K _i) / IC ₅₀	Selectivity vs. H4R	Reference
Histamine H4	VUF8430	Human	Radioligand Binding	High Affinity	-	[1]
Histamine H3	VUF8430	Human	Radioligand Binding	Moderate Affinity	33-fold lower than H4R	[1]
Histamine H1	VUF8430	Human	Radioligand Binding	Negligible Affinity	-	[3][6]
Histamine H2	VUF8430	Human	Radioligand Binding	Negligible Affinity	-	[3][6]

Table 2: Functional Activity of VUF8430

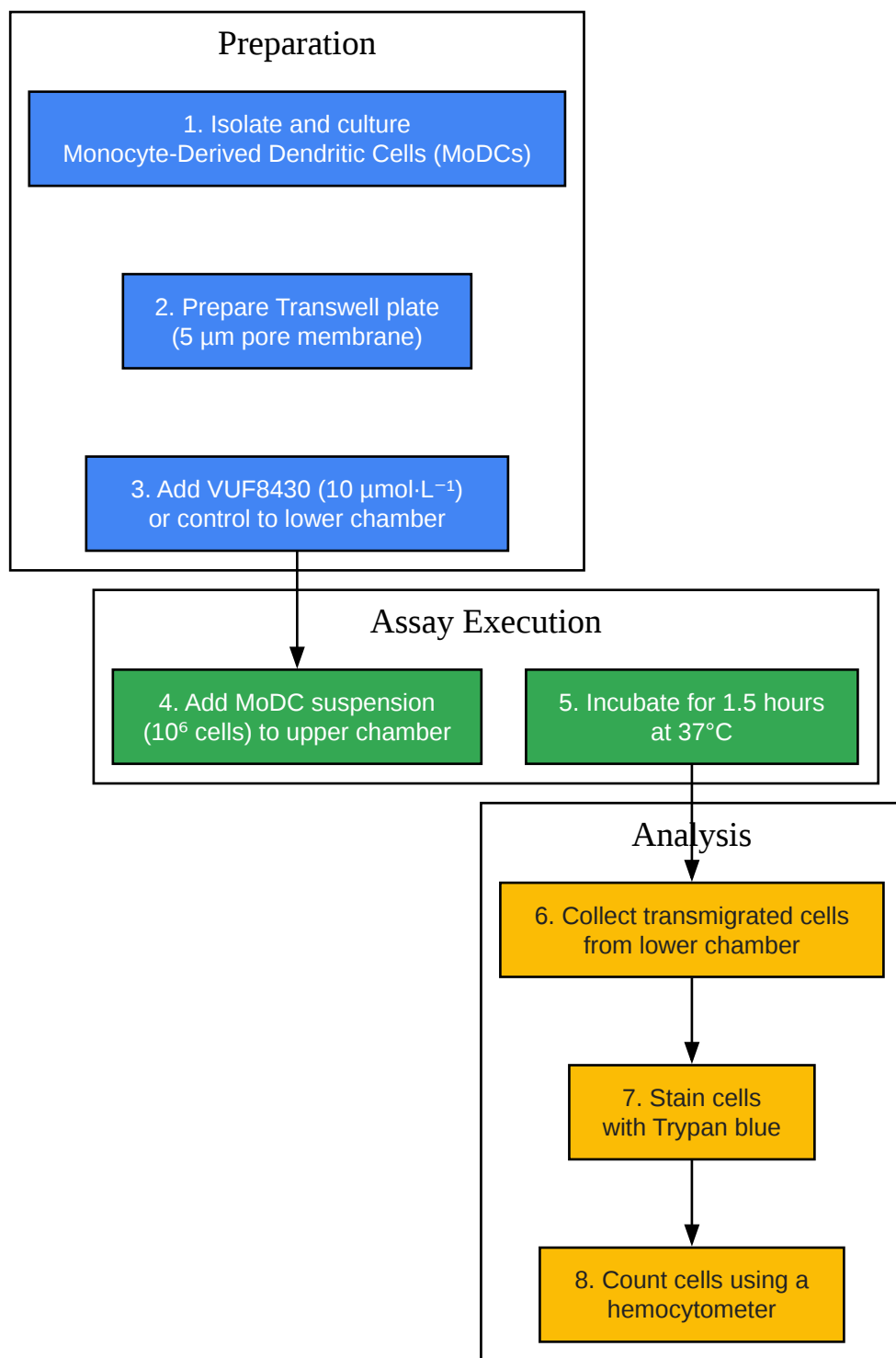
Assay	Cell Type	Organism	VUF8430 Activity	Concentration	Key Outcome	Reference
Chemotaxis	Monocyte-Derived Dendritic Cells (MoDCs)	Human	Agonist	10 $\mu\text{mol}\cdot\text{L}^{-1}$	Induced cell migration	[3]
[³⁵ S]GTPγS Binding	Sf9 cells expressing hH4R	Human	Full Agonist	-	Stimulated G-protein coupling	[6]
Gastric Acid Secretion	Anesthetized Rats	Rat	Weak Agonist (at H2R)	30-300 $\mu\text{mol}\cdot\text{kg}^{-1}$ (i.v.)	Minimal effect, indicating H4R selectivity in vivo	[3][6]
Neuropathic Pain Model	CCI Mice	Mouse	Agonist	-	Additive anti-hypersensitivity effects with A3AR agonist	[8]

Mandatory Visualization



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Caption: VUF8430 activates the H4R, leading to Gαi/o-mediated inhibition of cAMP and Gβγ-mediated signaling.



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